Nitrovin

Description

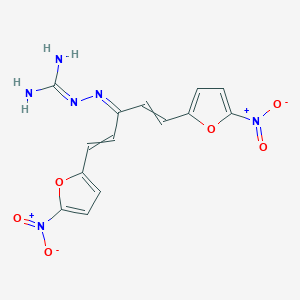

Structure

3D Structure

Properties

IUPAC Name |

2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O6/c15-14(16)18-17-9(1-3-10-5-7-12(25-10)19(21)22)2-4-11-6-8-13(26-11)20(23)24/h1-8H,(H4,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCFHQBGMWUEMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046903 | |

| Record name | Nitrovin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

804-36-4 | |

| Record name | Nitrovin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=804-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrovin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrovin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-(5-nitro-2-furyl)-1-(2-(5-nitro-2-furyl)vinyl)allylideneamino)guanidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I203628MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nitrovin (Difurazon): A Technical Guide to its Discovery, Synthesis, and Application

Foreword

This technical guide provides a comprehensive overview of Nitrovin (also known as Difurazon), a nitrofuran derivative formerly utilized as an antibacterial growth promoter in animal feed. This document is intended for researchers, scientists, and professionals in the fields of drug development, veterinary medicine, and toxicology. It consolidates available information on the history, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and History

The precise details of the initial discovery and the researchers involved in the development of this compound are not extensively documented in readily available scientific literature. However, it is understood that this compound emerged from the broader research into nitrofuran compounds as antibacterial agents. The American Cyanamid Company was a significant entity involved in the patenting and development of various antimicrobial agents, though specific patents detailing the discovery of this compound have not been prominently identified in public databases.

This compound was used as a feed additive to promote growth and feed efficiency in livestock, particularly poultry and pigs. Its application was based on its ability to suppress the growth of certain gut bacteria, thereby potentially improving nutrient absorption and overall animal health. However, concerns regarding the potential mutagenicity and carcinogenicity of nitrofuran compounds led to increased scrutiny and eventual restrictions on their use in food-producing animals in many jurisdictions, including the European Union.

Chemical Synthesis

The synthesis of this compound, chemically known as 2-(1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylidene)hydrazinecarboximidamide, is a multi-step process. While a detailed, step-by-step industrial synthesis protocol is not publicly available, the synthesis can be logically deduced from established organic chemistry principles and literature on related compounds. The key steps involve the synthesis of the precursor 1,5-bis(5-nitro-2-furyl)-pentadien-3-one, followed by its condensation with an aminoguanidine salt.

Synthesis of 1,5-bis(5-nitro-2-furyl)-pentadien-3-one

This intermediate is synthesized via a Claisen-Schmidt condensation reaction between 5-nitro-2-furaldehyde and acetone.

-

Reactants: 5-nitro-2-furaldehyde and Acetone

-

Reaction Type: Claisen-Schmidt Condensation (a base-catalyzed aldol condensation)

The reaction involves the deprotonation of acetone by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of two molecules of 5-nitro-2-furaldehyde. Subsequent dehydration leads to the formation of the conjugated pentadienone structure.

Synthesis of this compound

The final step is the condensation of 1,5-bis(5-nitro-2-furyl)-pentadien-3-one with an aminoguanidine salt, such as aminoguanidine hydrochloride or bicarbonate, to form the hydrazinecarboximidamide (guanylhydrazone) derivative.

-

Reactants: 1,5-bis(5-nitro-2-furyl)-pentadien-3-one and Aminoguanidine salt (e.g., hydrochloride or bicarbonate)

-

Reaction Type: Condensation

This reaction forms the C=N bond of the guanylhydrazone.

The Anticancer Potential of Nitrovin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin, a dinitrofuran derivative traditionally used as an antibacterial growth promoter in animal feed, has emerged as a promising candidate in anticancer research. This technical guide provides an in-depth overview of the anticancer properties of this compound and its derivatives, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Notably, this compound induces a unique form of ROS-mediated, non-apoptotic cell death known as paraptosis by targeting the antioxidant enzyme thioredoxin reductase 1 (TrxR1). This guide summarizes the current understanding of this compound's anticancer activity, presents key quantitative data in a structured format, details relevant experimental protocols, and visualizes the involved signaling pathways and workflows to facilitate further research and drug development in this area.

Introduction

The search for novel anticancer agents with unique mechanisms of action is a critical endeavor in oncology research. This compound (also known as Difurazon) is a compound that has demonstrated significant cytotoxic effects against a variety of cancer cell lines[1][2]. Its ability to induce cell death through a non-apoptotic pathway makes it a particularly interesting subject for overcoming apoptosis resistance, a common challenge in cancer therapy[1]. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its chemical analogs.

Mechanism of Action: Targeting TrxR1 to Induce Paraptosis

The primary anticancer mechanism of this compound involves the inhibition of thioredoxin reductase 1 (TrxR1), a key enzyme in the cellular antioxidant system[1][3].

-

TrxR1 Inhibition: this compound directly interacts with and inhibits the activity of TrxR1[1]. This enzyme is crucial for maintaining the reduced state of thioredoxin (Trx), which in turn reduces other target proteins involved in redox signaling and antioxidant defense[3][4].

-

Reactive Oxygen Species (ROS) Generation: Inhibition of TrxR1 by this compound leads to a significant increase in intracellular reactive oxygen species (ROS)[1][3]. This surge in ROS creates a state of oxidative stress that cancer cells, often with their already high metabolic rate and ROS production, are particularly vulnerable to[3].

-

Induction of Paraptosis-like Cell Death: The excessive ROS accumulation triggers a form of programmed cell death known as paraptosis[1]. Paraptosis is morphologically distinct from apoptosis and is characterized by extensive cytoplasmic vacuolization, swelling of the endoplasmic reticulum (ER) and mitochondria, and is independent of caspase activation[1][5]. This is significant as it suggests this compound could be effective against cancer cells that have developed resistance to apoptosis-inducing therapies[1].

-

MAPK Activation: The signaling cascade initiated by this compound-induced ROS production also involves the activation of Mitogen-Activated Protein Kinases (MAPKs)[1][5].

Signaling Pathway of this compound-Induced Paraptosis

Quantitative Data on Anticancer Activity

This compound has demonstrated significant cytotoxicity across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U87MG | Glioblastoma | 1.31 | [6] |

| T98G | Glioblastoma | 2.45 | [6] |

| A549 | Lung Carcinoma | 2.83 | [6] |

| HCT116 | Colon Carcinoma | 1.62 - 8.8 | [7] |

| Various Tumor and Normal Cells | - | 1.31 - 6.60 | [6] |

Note: The IC50 values for HCT116 cells are for novel 5-nitrofuran-isatin molecular hybrids, which are derivatives of the nitrofuran class to which this compound belongs.

Anticancer Properties of this compound Derivatives

The dinitrofuran scaffold of this compound presents opportunities for the synthesis of derivatives with potentially improved anticancer activity, selectivity, and pharmacokinetic properties. Research into nitrofuran and other nitroaromatic compounds has shown promise in developing novel anticancer agents[7].

Structure-activity relationship (SAR) studies on related nitroaromatic compounds suggest that the presence and position of the nitro group, as well as other substituents, can significantly influence cytotoxicity[8][9]. For instance, novel 5-nitrofuran-isatin molecular hybrids have demonstrated potent inhibitory activity against the human colon cancer cell line HCT 116, with IC50 values ranging from 1.62 to 8.8 µM[7]. Further synthesis and evaluation of specific this compound derivatives are warranted to explore their therapeutic potential fully.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anticancer properties.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay determines cell density based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (or derivative) stock solution

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates four to five times with 1% acetic acid to remove excess TCA and medium. Air dry the plates completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow for Cytotoxicity Assay

Cellular Thioredoxin Reductase 1 (TrxR1) Activity Assay

This assay measures the activity of TrxR1 in cell lysates.

Materials:

-

Cell lysates from treated and untreated cells

-

RIPA buffer

-

BCA protein assay kit

-

Reaction buffer: 100 mM Tris-HCl (pH 7.6), 3 mM EDTA

-

Insulin solution

-

NADPH solution

-

Recombinant human Trx

-

DTNB in 6 M guanidine hydrochloride, pH 8.0

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time, then harvest and lyse the cells in RIPA buffer on ice.

-

Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA assay.

-

Enzyme Reaction: In a 96-well plate, incubate 20 µg of total protein from the cell lysate in a final reaction volume of 50 µL containing the reaction buffer, 0.3 mM insulin, 660 µM NADPH, and 1.3 µM recombinant human Trx. Incubate for 30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 200 µL of 1 mM DTNB in 6 M guanidine hydrochloride.

-

Absorbance Measurement: Measure the absorbance at 412 nm.

-

Data Analysis: Calculate the TrxR1 activity and the percentage of inhibition compared to the untreated control.

Reactive Oxygen Species (ROS) Generation Assay

This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS.

Materials:

-

Cancer cell lines

-

DCFH-DA (2',7'-dichlorofluorescin diacetate)

-

Culture medium

-

Phosphate-buffered saline (PBS) or HEPES-buffered salt solution (HBSS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time period.

-

Probe Loading: Wash the cells with PBS or HBSS and then incubate them with a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA containing medium and wash the cells twice with PBS or HBSS.

-

Analysis: Resuspend the cells in fresh medium. Immediately analyze the fluorescence of the cells using a flow cytometer (e.g., with excitation at 488 nm and emission at 525 nm) or visualize under a fluorescence microscope.

-

Data Analysis: Quantify the increase in fluorescence intensity in this compound-treated cells compared to untreated controls.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anticancer agent, primarily through its unique mechanism of inducing paraptosis via TrxR1 inhibition and subsequent ROS generation. This approach offers a promising strategy for treating cancers that are resistant to conventional apoptosis-based therapies. The data summarized in this guide underscore the need for further investigation into this compound and its derivatives.

Future research should focus on:

-

Expanding the scope of cancer cell lines tested to create a more comprehensive profile of this compound's efficacy.

-

Synthesizing and evaluating a broader range of this compound derivatives to identify compounds with enhanced potency, selectivity, and favorable pharmacological properties.

-

In-depth in vivo studies using various cancer models to validate the preclinical findings and assess the therapeutic potential of this compound and its lead derivatives.

-

Further elucidation of the downstream signaling events following MAPK activation in this compound-induced paraptosis.

By providing a consolidated resource of the current knowledge on this compound, this technical guide aims to stimulate and support the ongoing research and development efforts in this promising area of cancer therapeutics.

References

- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BioKB - CoOccurrence - this compound - ROS1 [biokb.lcsb.uni.lu]

- 4. Discovery of hydroxytyrosol as thioredoxin reductase 1 inhibitor to induce apoptosis and G1/S cell cycle arrest in human colorectal cancer cells via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (difurazone), an antibacterial growth promoter, induces ROS-mediated paraptosis-like cell death by targeting thioredoxin reductase 1 (TrxR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Molecular Landscape of Nitrovin: A Technical Guide to Targets Beyond Thioredoxin Reductase 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin, a nitroaromatic compound historically used as an antibacterial growth promoter, has emerged as a potential anticancer agent. Its primary and most well-characterized molecular target is Thioredoxin Reductase 1 (TrxR1), a key enzyme in cellular redox homeostasis. Inhibition of TrxR1 by this compound triggers a cascade of events culminating in a form of regulated cell death known as paraptosis, mediated by reactive oxygen species (ROS). While the this compound-TrxR1 axis is established, a comprehensive understanding of its full spectrum of molecular interactions is crucial for its development as a therapeutic agent. This technical guide provides an in-depth exploration of the molecular targets of this compound, with a focus on potential targets beyond TrxR1. It summarizes available quantitative data, details relevant experimental methodologies for target identification, and visualizes the key signaling pathways and experimental workflows.

The Primary Target: Thioredoxin Reductase 1 (TrxR1)

The primary mechanism of action of this compound in cancer cells is the direct inhibition of Thioredoxin Reductase 1 (TrxR1)[1]. TrxR1 is a central enzyme in the thioredoxin system, responsible for maintaining a reduced intracellular environment by reducing thioredoxin.

Mechanism of TrxR1 Inhibition

This compound interacts with TrxR1, leading to a significant inhibition of its enzymatic activity[1]. This inhibition disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).

Downstream Signaling Cascade: ROS-Mediated Paraptosis

The inhibition of TrxR1 by this compound and the subsequent increase in intracellular ROS activate a non-apoptotic, paraptosis-like cell death pathway[1]. This process is characterized by extensive cytoplasmic vacuolation, swelling of the endoplasmic reticulum (ER) and mitochondria, and is independent of caspase activation[1]. A key downstream event is the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[1].

References

In Vitro Cytotoxicity of Nitrovin on Human Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin (also known as difurazone), an antibacterial agent traditionally used as a growth promoter in livestock, has emerged as a potential anticancer candidate. This document provides a technical overview of the in vitro cytotoxicity of this compound against human cancer cell lines. Recent studies demonstrate that this compound exhibits significant cytotoxic effects, particularly in glioblastoma multiforme (GBM), by inducing a non-apoptotic, paraptosis-like cell death. The primary mechanism involves the inhibition of thioredoxin reductase 1 (TrxR1), leading to an accumulation of reactive oxygen species (ROS), activation of the MAPK signaling pathway, and extensive cytoplasmic vacuolation. This guide summarizes the quantitative data, details the experimental protocols used to elucidate this mechanism, and provides visual diagrams of the key pathways and workflows.

Mechanism of Action: Targeting TrxR1 to Induce ROS-Mediated Paraptosis

This compound's anticancer activity is distinguished by its ability to induce a form of programmed cell death that is independent of caspase-3 activation, a hallmark of classical apoptosis. Instead, it triggers paraptosis-like cell death. The key molecular target identified is Thioredoxin Reductase 1 (TrxR1), a critical enzyme in the cellular antioxidant system.

The proposed signaling cascade is as follows:

-

TrxR1 Inhibition : this compound directly interacts with and inhibits the enzymatic activity of TrxR1.[1]

-

ROS Accumulation : The inhibition of TrxR1 disrupts the cellular redox balance, leading to a significant increase in intracellular reactive oxygen species (ROS).[1] Cancer cells often have higher basal levels of ROS, making them more vulnerable to further oxidative stress.[2][3]

-

MAPK Activation : The elevated ROS levels activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]

-

Paraptosis-Like Cell Death : This cascade culminates in cell death characterized by extensive cytoplasmic vacuolation and inhibition of Alix (ALG-2 interacting protein X), without the typical signs of apoptosis like caspase-3 cleavage.[1]

Quantitative Data: Cytotoxicity Profile

This compound has demonstrated significant cytotoxicity across a panel of cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect. While specific IC50 values from the primary literature require access to the full publication, the available information confirms potent activity.

Table 1: Summary of this compound's In Vitro Effects on Glioblastoma (GBM) Cells

| Parameter | Observation | Significance | Reference |

| Cell Viability | Significant reduction in viability of multiple cancer cell lines. | Potent cytotoxic agent | [1] |

| Cell Death Type | Paraptosis-like; characterized by cytoplasmic vacuolation. | Non-apoptotic mechanism | [1] |

| Caspase-3 Activity | No effect on cleavage or activity. | Differentiates from classical apoptosis | [1] |

| ROS Generation | Substantial increase in intracellular ROS. | Key mediator of cytotoxicity | [1] |

| TrxR1 Activity | Significantly inhibited. | Direct molecular target | [1] |

| MAPK Pathway | Activated. | Downstream signaling event | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle : The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol :

-

Cell Seeding : Seed cancer cells (e.g., GBM cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment : Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle control. Determine IC50 values using non-linear regression analysis.

-

Measurement of Intracellular ROS

This protocol uses the fluorescent probe DCFH-DA to quantify intracellular ROS levels.

-

Principle : 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol :

-

Cell Seeding and Treatment : Seed cells in a 6-well plate or a 96-well black plate and treat with this compound for the desired time. An ROS scavenger like N-acetyl-l-cysteine (NAC) can be used as a negative control.[1]

-

Probe Loading : Wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing : Wash the cells twice with PBS to remove excess probe.

-

Measurement : Measure the fluorescence intensity using a fluorescence microscope or a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

Analysis : Quantify the relative fluorescence intensity compared to the control group.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Principle : Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies and enzyme-linked secondary antibodies.

-

Protocol :

-

Cell Lysis : Treat cells with this compound, then wash with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis : Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

-

Washing & Secondary Antibody : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Densitometrically analyze the band intensity, normalizing to a loading control like β-actin.

-

Discussion: A Unique Mode of Action

The induction of paraptosis-like cell death by this compound is a significant finding. Unlike apoptosis, which is a highly regulated process involving caspases, paraptosis is characterized by the formation of large cytoplasmic vacuoles derived from the endoplasmic reticulum and/or mitochondria.[1] This alternative death pathway is particularly relevant for cancers that have developed resistance to apoptosis-inducing therapies.

The fact that this compound-induced cell death can be reversed by the ROS scavenger N-acetyl-l-cysteine (NAC) and by overexpression of TrxR1 strongly supports the proposed mechanism.[1] It highlights the critical role of oxidative stress in mediating this compound's effects. The dual role of ROS in cancer is well-documented; while moderate levels can promote survival, high levels, as induced by this compound, are cytotoxic and can lead to cell death.[2][4]

References

- 1. This compound (difurazone), an antibacterial growth promoter, induces ROS-mediated paraptosis-like cell death by targeting thioredoxin reductase 1 (TrxR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Upsides and Downsides of Reactive Oxygen Species for Cancer: The Roles of Reactive Oxygen Species in Tumorigenesis, Prevention, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Nitrovin in Livestock: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrovin is a synthetic nitrofuran antibacterial that has been used in the livestock industry as a feed additive to promote growth and prevent disease. As a member of the nitrofuran class of compounds, its use has been subject to regulatory scrutiny due to concerns over potential carcinogenicity and the development of antimicrobial resistance. This technical guide provides a comprehensive overview of the available scientific information on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in key livestock species, including poultry and swine. The information is presented to aid researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its mechanism of action and antibacterial spectrum.

Pharmacokinetics of this compound

The pharmacokinetic profile of a drug is crucial for determining appropriate dosing regimens and ensuring both efficacy and safety. The following sections detail the available data on the absorption, distribution, metabolism, and excretion of this compound in livestock.

Absorption and Distribution

Studies have shown that this compound is poorly absorbed from the gastrointestinal tract in livestock. The majority of the administered dose is excreted in the feces.

In Poultry (Chickens):

A residue depletion study in chickens fed a diet containing 10 mg/kg of this compound for seven consecutive days provided insights into its distribution in various tissues. At the end of the treatment period (day 0 of withdrawal), the highest concentration of this compound was found in the plasma, followed by the kidney, fat, liver, and muscle. Even after a 28-day withdrawal period, detectable residues of this compound were still present in the liver, muscle, fat, and plasma, indicating a slow depletion from the tissues.

Table 1: Residue Depletion of this compound in Chicken Tissues and Plasma

| Withdrawal Period (Days) | Muscle (ng/g) | Fat (ng/g) | Liver (ng/g) | Kidney (ng/g) | Plasma (ng/mL) |

| 0 | 21.04 | 61.18 | 24.04 | 68.28 | 84.98 |

| 28 | > 1.0 | > 1.0 | 5.8 | > 1.0 | > 1.0 |

Data sourced from a study by Yan et al. (2011).[1][2][3][4][5]

In Swine:

Similar to poultry, this compound is poorly absorbed in pigs. A study investigating the persistence of this compound residues in porcine tissues after administration of a medicated feed (50 mg/kg) confirmed that the parent drug was only detectable at low levels in the kidney on the day of withdrawal.

Metabolism

The metabolism of nitrofurans is a critical aspect of their biological activity and toxicology. In bacteria, the nitro group is reduced by bacterial nitroreductases to form highly reactive intermediates that are responsible for the antimicrobial effect.

In livestock, this compound is also metabolized. Studies in pigs have identified aminoguanidine (AGN) as a suitable marker residue for monitoring this compound use. This indicates that this compound undergoes metabolic transformation in the animal's body. The highest concentrations of this marker residue were found in the liver of pigs.

Figure 1: Simplified metabolic pathway of this compound in swine.

Excretion

The primary route of excretion for unabsorbed this compound is through the feces. The small fraction that is absorbed is metabolized and the metabolites are excreted, though the precise routes and proportions have not been fully elucidated in all livestock species.

Experimental Protocols

Residue Depletion Study in Chickens

Objective: To determine the depletion of this compound residues in various tissues and plasma of chickens following oral administration.

Methodology:

-

Animals: Broiler chickens were used in the study.

-

Dosing: Chickens were fed a diet containing 10 mg/kg of this compound for 7 consecutive days.

-

Sample Collection: At specified withdrawal periods (e.g., 0, 3, 7, 14, 21, and 28 days) after the cessation of medicated feed, samples of muscle, fat, liver, kidney, and plasma were collected.

-

Analytical Method: The concentration of this compound in the collected samples was determined using a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.

-

Method Validation: The analytical method was validated for its limit of detection (LOD), limit of quantification (LOQ), and recovery. The LOD for this compound in tissue and plasma was 0.1 ng/g or ng/mL, and the recoveries ranged from 71.1% to 85.7%.[1][2][3][4][5]

Figure 2: Experimental workflow for the this compound residue depletion study in chickens.

Pharmacodynamics of this compound

The pharmacodynamics of an antimicrobial agent describes its interaction with the target pathogen and the resulting effect on the microorganism.

Mechanism of Action

This compound, like other nitrofurans, acts as a prodrug that requires activation within the bacterial cell. The mechanism of action involves the following key steps:

-

Entry into the Bacterial Cell: this compound enters the bacterial cell.

-

Enzymatic Reduction: Inside the bacterium, the nitro group of the this compound molecule is reduced by bacterial flavoproteins, specifically nitroreductases.

-

Formation of Reactive Intermediates: This reduction process generates highly reactive electrophilic intermediates.

-

Damage to Cellular Macromolecules: These reactive intermediates are non-specific and attack various cellular components, including ribosomal proteins, DNA, and enzymes involved in pyruvate metabolism. This widespread damage disrupts essential cellular processes.[6][7]

The multi-targeted nature of this mechanism is thought to contribute to the low rate of development of bacterial resistance to nitrofurans.

Figure 3: Proposed mechanism of action of this compound in bacteria.

Antibacterial Spectrum and Potency

The lack of recent, publicly available MIC data for this compound against specific veterinary pathogens makes it challenging to provide a detailed quantitative assessment of its potency. This is likely due to the restrictions on its use in many countries, which has limited the need for and funding of such studies.

Conclusion

This compound is a nitrofuran antimicrobial with poor systemic absorption in livestock, leading to the majority of the drug being excreted in the feces. The small absorbed fraction is metabolized, with aminoguanidine being a key marker residue in swine. Residue depletion from tissues is slow, particularly in poultry. The mechanism of action involves intracellular reduction to reactive intermediates that damage multiple bacterial cellular targets, a characteristic that may contribute to a low potential for resistance development. While nitrofurans, in general, have a broad antibacterial spectrum, specific and recent quantitative pharmacodynamic data (MICs) for this compound against prevalent livestock pathogens are scarce in the public domain. This guide provides a consolidated overview of the existing knowledge, highlighting the need for further research to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound should its use be reconsidered in any veterinary context.

References

- 1. In vitro antimicrobial activity of nitrofurantoin against Escherichia coli and Staphylococcus pseudintermedius isolated from dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrofurantoin reveals good in vitro antimicrobial activity against methicillin-resistant staphylococci isolated from dogs with topic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. Comparing the minimum inhibitory and mutant prevention concentrations of selected antibiotics against animal isolates of Pasteurella multocida and Salmonella typhimurium | Wentzel | Onderstepoort Journal of Veterinary Research [ojvr.org]

Nitrovin's Pro-Oxidant Activity: A Technical Guide to its Role in Modulating Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin, a compound historically utilized as an antibacterial growth promoter in livestock, has emerged as a molecule of interest in oncology research due to its potent pro-oxidant activity. This technical guide provides an in-depth examination of the mechanisms through which this compound modulates cellular reactive oxygen species (ROS), leading to a specific form of programmed cell death. We will detail the core mechanism involving the inhibition of thioredoxin reductase 1 (TrxR1), present quantitative data on its cytotoxic efficacy, outline key experimental protocols for studying its effects, and visualize the associated signaling pathways. This document serves as a comprehensive resource for researchers investigating this compound as a potential anticancer therapeutic.

Introduction: this compound and Reactive Oxygen Species

This compound, also known as Difurazone, is a nitrofuran derivative. While its primary historical application has been in the agricultural sector, recent studies have unveiled its significant cytotoxicity against a variety of cancer cell lines[1]. This activity is intrinsically linked to its ability to modulate the intracellular redox environment.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂). They are natural byproducts of cellular metabolic processes, particularly mitochondrial respiration. At physiological levels, ROS function as critical second messengers in various signaling pathways that regulate cell proliferation, differentiation, and immune responses. However, an excessive accumulation of ROS, or a breakdown in the cell's antioxidant defense systems, leads to a state of "oxidative stress." This imbalance can cause significant damage to vital cellular components, including lipids, proteins, and DNA, ultimately triggering cell death pathways. Many cancer cells exhibit a higher basal level of ROS, rendering them more susceptible to agents that further increase oxidative stress, a vulnerability that can be exploited for therapeutic purposes.

This guide focuses on the primary pro-oxidant mechanism of this compound, which leverages this vulnerability by inducing overwhelming oxidative stress to elicit a potent anticancer effect.

Core Mechanism of Action: Inhibition of Thioredoxin Reductase 1

The principal mechanism by which this compound induces ROS accumulation is through the direct targeting and inhibition of Thioredoxin Reductase 1 (TrxR1)[1][2].

The Thioredoxin System: The thioredoxin (Trx) system is a major antioxidant system in mammalian cells, responsible for maintaining a reducing intracellular environment. It is composed of NADPH, Thioredoxin Reductase (TrxR), and Thioredoxin (Trx). TrxR is a selenoenzyme that catalyzes the NADPH-dependent reduction of the active site disulfide in oxidized Trx. Reduced Trx, in turn, reduces a vast array of substrate proteins, including ribonucleotide reductase (essential for DNA synthesis) and peroxiredoxins (which detoxify peroxides).

This compound's Impact: Research has demonstrated that this compound interacts with TrxR1 and significantly inhibits its enzymatic activity[1]. By incapacitating this key reductase, this compound effectively shuts down the Trx antioxidant pathway. This disruption leads to:

-

An accumulation of oxidized, non-functional thioredoxin.

-

A diminished capacity to reduce peroxides and other reactive species.

-

A rapid and significant increase in the intracellular concentration of ROS.

This surge in ROS is the primary driver of this compound's cytotoxicity, which manifests as a non-apoptotic, paraptosis-like cell death. This alternative death pathway is characterized by extensive cytoplasmic vacuolation, stemming from the swelling and fusion of the endoplasmic reticulum (ER) and/or mitochondria, without the typical morphological features of apoptosis, such as caspase-3 cleavage[1][2].

Quantitative Data: Cytotoxic Potency

This compound demonstrates significant cytotoxicity across a panel of human cancer cell lines. While a comprehensive comparative table is not available in the literature, studies report half-maximal inhibitory concentration (IC50) values ranging from 1.31 µM to 6.60 µM in both tumor and normal cells. The compound has shown particular efficacy against glioblastoma multiforme (GBM) cells, one of the most lethal types of brain tumors[1].

| Parameter | Value | Cell Types |

| IC50 Range | 1.31 - 6.60 µM | Panel of tumor and normal cells |

Table 1: Summary of this compound's Cytotoxic Potency.

Experimental Protocols & Workflow

Investigating the effects of this compound requires a series of well-defined in vitro and in vivo assays. The following protocols are fundamental to characterizing its mechanism of action.

Cell Viability / Cytotoxicity Assay (CCK-8 or MTT)

This assay quantifies the dose-dependent effect of this compound on cancer cell proliferation and viability to determine the IC50 value.

-

Cell Seeding: Plate cancer cells (e.g., U87 or U251 glioblastoma cells) in triplicate in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC50 value using non-linear regression.

Intracellular ROS Detection Assay (DCFH-DA)

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Culture: Seed cells in a 24-well plate or a black, clear-bottom 96-well plate and treat with desired concentrations of this compound for a specified time. Include a vehicle control, a positive control (e.g., 100 µM Pyocyanin or H₂O₂), and a pre-treatment control with an ROS scavenger (e.g., 5 mM N-acetyl-l-cysteine, NAC) to confirm ROS dependency[1].

-

Probe Loading: Remove the treatment medium and wash cells once with serum-free medium (e.g., DMEM). Add medium containing 10-20 µM DCFH-DA to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.

-

Quantification: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ~485/535 nm) or visualize the cells using a fluorescence microscope.

Thioredoxin Reductase (TrxR) Activity Assay

This colorimetric assay measures the enzymatic activity of TrxR in cell lysates by monitoring the reduction of DTNB.

-

Sample Preparation: Treat cells with this compound as desired. Harvest the cells, wash with cold PBS, and lyse using an appropriate assay buffer on ice. Centrifuge to pellet cell debris and collect the supernatant (lysate). Determine the protein concentration of the lysate (e.g., via Bradford assay).

-

Assay Setup: In a 96-well plate, perform two assays for each sample.

-

Total Activity: Add cell lysate to wells containing assay buffer.

-

Background Activity: Add cell lysate to wells containing assay buffer and a TrxR-specific inhibitor (provided in commercial kits) to account for other enzymes that may reduce DTNB.

-

-

Reaction Initiation: Prepare a reaction mix containing NADPH and 5,5'-dithiobis(2-nitrobenzoic) acid (DTNB). Add the reaction mix to all sample wells. TrxR will catalyze the reduction of DTNB by NADPH to 5-thio-2-nitrobenzoic acid (TNB²⁻), which has a strong yellow color.

-

Measurement: Immediately measure the absorbance at 412 nm kinetically over 10-20 minutes using a microplate reader.

-

Calculation: The TrxR-specific activity is the difference between the rate of absorbance change in the "Total Activity" wells and the "Background Activity" wells. Compare the activity in this compound-treated samples to untreated controls.

In Vivo Zebrafish Xenograft Model

This model provides a rapid in vivo assessment of a compound's anticancer efficacy.

-

Cell Preparation: Label cancer cells (e.g., U87 glioblastoma) with a fluorescent dye (e.g., CM-DiI).

-

Xenotransplantation: At 48 hours post-fertilization (hpf), anesthetize zebrafish embryos and microinject approximately 200-400 fluorescently labeled cancer cells into the yolk sac or perivitelline space.

-

Treatment: Following injection, transfer the embryos to multi-well plates containing fish water with various concentrations of this compound. To confirm the mechanism, a parallel group can be co-treated with this compound and an antioxidant like NAC[1].

-

Imaging and Analysis: At specified time points (e.g., 24, 48, 72 hours post-injection), anesthetize the embryos and image the tumor mass using a fluorescence stereomicroscope. Quantify the tumor size (fluorescent area) and the presence of migrating cancer cells (metastasis).

-

Evaluation: Compare the tumor growth and metastasis in this compound-treated groups to the vehicle control group to assess anti-tumor activity.

Downstream Signaling Pathways

The increase in intracellular ROS induced by this compound acts as a signaling event, triggering downstream pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascades[1].

The MAPK family—which includes ERK, JNK, and p38 pathways—is a critical regulator of cellular processes such as proliferation, stress response, and cell death. ROS can activate MAPKs through various mechanisms, including the oxidative inactivation of MAPK-inactivating phosphatases. The activation of MAPK signaling following this compound treatment is a key consequence of the induced oxidative stress and contributes to the execution of the paraptosis-like cell death program[1][2].

Conclusion and Future Directions

This compound represents a promising pro-oxidant therapeutic agent for cancer treatment. Its well-defined mechanism of action—the inhibition of the critical antioxidant enzyme TrxR1—leads to a robust increase in intracellular ROS, MAPK activation, and the induction of paraptosis-like cell death in cancer cells, particularly glioblastoma[1][2]. The reversal of its anticancer effects by the antioxidant NAC strongly supports this ROS-mediated mechanism[1].

For drug development professionals, this compound serves as an important lead compound. Future research should focus on:

-

Specificity and Selectivity: A comprehensive analysis across a wider panel of cancer and normal cell lines is needed to better define its therapeutic window.

-

Structural Optimization: Medicinal chemistry efforts could modify the this compound scaffold to enhance potency against TrxR1 and improve pharmacological properties.

-

Pathway Elucidation: Further investigation is required to identify the specific MAPK members (p38, JNK, ERK) that are critical for mediating paraptosis and to explore the interplay with other ROS-sensitive pathways like Nrf2.

-

In Vivo Efficacy: While initial zebrafish xenograft data is positive, evaluation in more complex preclinical models, such as murine orthotopic xenografts, is a necessary next step to validate its therapeutic potential.

By leveraging its distinct pro-oxidant mechanism, this compound and its future analogs may offer a novel strategy for combating aggressive and treatment-resistant cancers.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Nitrovin in Animal Feed

Introduction

Nitrovin is a nitrofuran antibiotic that has been utilized as a feed additive for growth promotion and disease prevention in livestock. Due to concerns over potential carcinogenicity and the development of antimicrobial resistance, its use has been banned in many countries for food-producing animals. Consequently, sensitive and reliable analytical methods are required to monitor for the illegal use of this compound in animal feed. This application note presents a detailed protocol for the determination of this compound in animal feed using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is intended for researchers, scientists, and professionals involved in drug development and food safety analysis.

Materials and Methods

This section outlines the necessary reagents, equipment, and procedures for the analysis of this compound in animal feed samples.

Reagents and Materials

-

This compound analytical standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Dichloromethane (ACS grade)

-

Ammonia solution (25%)

-

Formic acid (88%)

-

Water, deionized and filtered (18.2 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)

-

Syringe filters (0.45 µm)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector

-

Analytical balance

-

Homogenizer or grinder

-

Centrifuge

-

Vortex mixer

-

Solid-Phase Extraction (SPE) manifold

-

Nitrogen evaporator

Standard Solution Preparation

A stock standard solution of this compound (100 µg/mL) is prepared by dissolving the appropriate amount of the analytical standard in methanol. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve. It is recommended to store stock solutions at 4°C and protect them from light.

Sample Preparation

An overview of the sample preparation workflow is provided in the diagram below.

Caption: Experimental workflow for this compound analysis in animal feed.

Experimental Protocol

-

Sample Homogenization: Grind a representative 5-10 g sample of animal feed to a fine powder.

-

Extraction:

-

Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.

-

Add 20 mL of an extraction solvent mixture. A commonly used mixture is dichloromethane, methanol, and ammonia solution.[1] Alternatively, a mixture of acetonitrile and methanol with ammonia can be used.

-

Vortex the sample for 1 minute and then shake for 30 minutes on a mechanical shaker.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Elute the this compound with 5 mL of methanol.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Conditions

The following HPLC conditions are recommended for the analysis of this compound:

| Parameter | Condition |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detector | UV-Vis |

| Detection Wavelength | 365 nm |

| Run Time | Approximately 10 minutes |

Results and Discussion

The HPLC method described provides a reliable means for the quantification of this compound in animal feed. The performance of the method should be validated according to regulatory guidelines.

Method Validation Parameters

The following table summarizes the typical validation parameters for this method.

| Parameter | Typical Performance |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.2 mg/kg |

| Limit of Quantification (LOQ) | 0.3 - 2.0 mg/kg |

| Recovery | 70 - 110% |

| Precision (RSD%) | < 15% |

Data Presentation

The quantitative results from the analysis of feed samples can be summarized in the following table.

| Sample ID | Matrix Type | This compound Concentration (mg/kg) | Recovery (%) |

| Sample 1 | Poultry Feed | Result | Result |

| Sample 2 | Swine Feed | Result | Result |

| Sample 3 | Cattle Feed | Result | Result |

| QC Sample | Spiked Blank | Result | Result |

Conclusion

The HPLC method detailed in this application note is suitable for the routine monitoring of this compound in various animal feed matrices. The sample preparation procedure, involving solvent extraction and SPE cleanup, effectively removes matrix interferences, allowing for accurate and precise quantification. The method demonstrates good sensitivity and linearity within the specified range. Adherence to this protocol can support surveillance programs aimed at preventing the unauthorized use of this compound in the animal production industry.

Signaling Pathways and Logical Relationships

The logical flow of the analytical method can be visualized as a decision-making process based on the obtained results.

Caption: Logical flow for sample analysis and compliance determination.

References

Application Note: Quantification of Nitrovin Residues in Animal Tissue using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of Nitrovin residues in animal tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a nitrofuran antibiotic, and its use in food-producing animals is banned in many countries due to potential health risks. Consequently, sensitive and reliable analytical methods are required to monitor its residues in edible tissues. This document outlines a comprehensive method encompassing sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics.

Introduction

This compound belongs to the nitrofuran class of veterinary drugs, which were previously used as feed additives to promote growth and prevent infections in livestock.[1] However, concerns over their potential carcinogenicity led to a prohibition of their use in food-producing animals in many jurisdictions.[1] Despite these bans, the illegal use of nitrofurans remains a concern, necessitating robust monitoring programs to ensure food safety.[2] Unlike other nitrofurans that are typically monitored through their stable tissue-bound metabolites, studies have indicated that the parent this compound molecule can persist in animal tissues, making it a suitable target residue for analysis.[3] This protocol details a sensitive and specific LC-MS/MS method for the determination of this compound residues in various animal tissues.

Experimental Protocol

This protocol is based on established methodologies for the analysis of nitrofuran residues in animal tissues, incorporating a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction for rapid and efficient sample preparation.[2][4]

1. Sample Preparation

A rapid analytical method was developed and validated for the analysis of eight bound nitrofurans in animal tissue, shortening laboratory turnaround times from 4 to 2 days.[5]

-

Homogenization: Weigh 2.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.[6]

-

Extraction:

-

Add 10 mL of acetonitrile to the sample.[7]

-

Add an appropriate volume of internal standard solution.

-

Add a QuEChERS extraction salt packet containing 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride.[7]

-

Cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.[8]

-

-

Centrifugation: Centrifuge the tubes at a speed of ≥ 5000 ×g for 5 minutes at a controlled temperature of ≤ 10°C.[7]

-

Supernatant Transfer: Transfer the upper acetonitrile layer into a clean centrifuge tube.

-

Clean-up (Dispersive Solid-Phase Extraction - d-SPE):

-

Add d-SPE sorbent (e.g., a mixture of PSA, C18, and anhydrous magnesium sulfate) to the extracted supernatant.

-

Vortex for 1 minute.

-

Centrifuge at ≥ 5000 ×g for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[7]

-

2. LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

-

Liquid Chromatograph: A system capable of delivering reproducible gradients at analytical flow rates.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode (ESI+).[3][7]

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| LC Column | CORTECS C18, 2.7 µm, 2.1 mm × 10 cm, or equivalent[7] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation of this compound from matrix interferences (e.g., start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B, and then re-equilibrate)[2] |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM)[9] |

Table 2: MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| This compound | Refer to specific instrument optimization | Refer to specific instrument optimization | Refer to specific instrument optimization | Refer to specific instrument optimization |

Note: The optimal MRM transitions and collision energies should be determined by infusing a standard solution of this compound into the mass spectrometer.

Quantitative Data and Method Performance

The method should be validated according to the criteria of Commission Decision No 2002/657/EC or other relevant regulatory guidelines.[10]

Table 3: Method Validation Parameters

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Limit of Quantification (LOQ) | 0.001 ppm (mg/kg)[7] |

| Decision Limit (CCα) | 0.013 - 0.200 µg kg⁻¹[2][4] |

| Detection Capability (CCβ) | 0.32 - 0.77 µg/kg[10] |

| Accuracy (Recovery) | 72.1 - 122%[11] |

| Precision (RSD%) | < 20% |

Experimental Workflow Diagram

References

- 1. spectroscopyworld.com [spectroscopyworld.com]

- 2. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.qub.ac.uk [pure.qub.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteomics sample preparation: Choosing the right extraction methods - MetwareBio [metwarebio.com]

- 7. fda.gov.tw [fda.gov.tw]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

- 9. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Determination of nitrofuran metabolites residues in animal tissues by LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Preparing Nitrovin Stock Solutions in Cell Culture

Introduction

Nitrovin, also known as difurazone, is an antibacterial growth promoter that has garnered recent interest for its potential anticancer properties.[1][2][3] Research has demonstrated that this compound induces a reactive oxygen species (ROS)-mediated cell death, which can be both non-apoptotic and apoptotic-like, by targeting thioredoxin reductase 1 (TrxR1).[1][3] Its efficacy has been observed in various cancer cell lines, with IC50 values reported in the low micromolar range (1.31-6.60 μM).[1]

These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments, ensuring reproducibility and accuracy for researchers in drug development and life sciences.

Quantitative Data Summary

For ease of reference, the key properties of this compound and its hydrochloride salt are summarized in the table below.

| Property | This compound | This compound Hydrochloride |

| Synonyms | Difurazone | Difurazon hydrochloride |

| CAS Number | 804-36-4[2][4] | 2315-20-0[5][6] |

| Molecular Formula | C₁₄H₁₂N₆O₆ | C₁₄H₁₃ClN₆O₆ |

| Molecular Weight | 360.28 g/mol [2][7] | 396.74 g/mol [6] |

| Appearance | Solid at room temperature[7] | Solid |

| Solubility | Soluble in DMSO[7] | Soluble in DMSO[8] |

| Storage (Powder) | 3 years at -20°C, 2 years at 4°C[7] | -10°C to 20°C[8] |

Experimental Protocols

Materials and Equipment

-

This compound powder (or this compound hydrochloride)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Analytical balance

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 360.28 g/mol ). Adjust the calculations accordingly if using this compound hydrochloride or a different desired concentration.

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 360.28 g/mol x 1000 mg/g = 3.60 mg

-

-

-

Weighing the this compound:

-

Carefully weigh out 3.60 mg of this compound powder using an analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube.

-

-

Dissolving the this compound:

-

Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.[9]

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[7][9]

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Preparation of Working Solutions for Cell Culture

It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, though it is recommended to keep it as low as possible, ideally ≤0.1%.[10]

-

Determine the final desired concentration of this compound for your experiment (e.g., 5 µM).

-

Calculate the volume of stock solution needed:

-

Use the formula: C₁V₁ = C₂V₂

-

C₁ = Concentration of stock solution (10 mM)

-

V₁ = Volume of stock solution to add (unknown)

-

C₂ = Final concentration in media (e.g., 5 µM)

-

V₂ = Final volume of cell culture media (e.g., 10 mL)

-

-

V₁ = (C₂ x V₂) / C₁

-

V₁ = (5 µM x 10 mL) / 10,000 µM = 0.005 mL = 5 µL

-

-

Prepare the working solution:

-

Aseptically add 5 µL of the 10 mM this compound stock solution to 10 mL of pre-warmed cell culture medium.

-

Mix thoroughly by gentle pipetting or swirling before adding to your cells.

-

The final DMSO concentration in this example would be 0.05% (5 µL in 10 mL), which is well-tolerated by most cell lines.[10]

-

-

Solvent Control:

-

Always include a vehicle control in your experiments by adding the same volume of DMSO to the cell culture medium as was used for the this compound-treated samples.

-

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its use in cell culture.

Caption: Mechanism of action of this compound in inducing cell death.

Caption: Workflow for preparing and using this compound stock solutions.

Stability and Storage

Proper storage is critical to maintain the activity of this compound stock solutions.

| Storage Condition | Solvent | Duration |

| -80°C | DMSO | Up to 6 months[7] |

| -20°C | DMSO | Up to 1 month[7] |

| 4°C | Aqueous Solution | Unstable, prepare fresh |

| Room Temperature | Aqueous Solution | Unstable, prepare fresh |

Note: Avoid repeated freeze-thaw cycles of the stock solution.[7] It is recommended to prepare fresh dilutions in aqueous media for each experiment.

Safety Precautions

-

This compound is a chemical compound with biological activity. Handle with care and use appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

-

DMSO is a solvent that can facilitate the absorption of substances through the skin. Avoid direct contact.

-

Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

-

All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination of cell cultures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 804-36-4 | FN148937 | Biosynth [biosynth.com]

- 3. This compound (difurazone), an antibacterial growth promoter, induces ROS-mediated paraptosis-like cell death by targeting thioredoxin reductase 1 (TrxR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound hydrochloride | CAS 2315-20-0 | LGC Standards [lgcstandards.com]

- 6. This compound hydrochloride CAS#: 2315-20-0 [m.chemicalbook.com]

- 7. This compound | Apoptosis | 804-36-4 | Invivochem [invivochem.com]

- 8. zeptometrix.com [zeptometrix.com]

- 9. selleckchem.com [selleckchem.com]

- 10. lifetein.com [lifetein.com]

Application Notes and Protocols for the Analysis of Nitrovin (Difurazon)

Introduction

Nitrovin, also known as Difurazon, is a nitrofuran antibacterial drug that has been used as a feed additive for growth promotion in livestock. Due to concerns about the potential carcinogenicity of its residues, the use of this compound in food-producing animals is banned in many countries. Consequently, sensitive and reliable analytical methods are required to monitor for its illegal use and ensure food safety. These application notes provide detailed protocols for the determination of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 2315-20-0 | [1][2] |

| Molecular Formula | C14H12N6O6.ClH | [1][2] |

| Molecular Weight | 396.0585 g/mol | [1][2] |

| IUPAC Name | 2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride | [1][2] |

High-Performance Liquid Chromatography (HPLC-UV) Method for this compound in Animal Feed and Tissues

This method is suitable for the quantitative determination of this compound in medicated animal feeds and for residue analysis in animal tissues.

Experimental Protocol

1. Sample Preparation (Animal Feed) [3]

-

Weigh a representative sample of the ground animal feed.

-

Extract the sample with a solvent mixture of dichloromethane, methanol, and ammonia solution.

-

Agitate the mixture thoroughly to ensure complete extraction of this compound.

-

Centrifuge the mixture and collect the supernatant.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

2. Sample Preparation (Animal Tissues - Muscle, Fat, Kidney, Liver, Plasma) [4][5][6]

-

Homogenize 2.0 ± 0.02 g of tissue sample.

-

Add a suitable volume of extraction solvent (e.g., a mixture of acetonitrile and water).

-

Vortex and sonicate the sample to ensure thorough extraction.

-

Centrifuge the sample to separate the solid and liquid phases.

-

Collect the supernatant and proceed with cleanup if necessary (e.g., Solid-Phase Extraction).

-

Evaporate the solvent from the final extract and reconstitute in the mobile phase.

3. HPLC-UV Conditions

-

Column: Cyano-column or a reverse-phase C18 column (e.g., Newcrom R1).[3][7]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible methods, replace phosphoric acid with formic acid.[7]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at an appropriate wavelength for this compound (e.g., 365 nm).[8]

-

Injection Volume: 20 µL.

Quantitative Data for HPLC-UV Method

| Matrix | LOD | Recovery (%) | Reference |

| Chicken Tissues (muscle, fat, kidney, liver) and Plasma | 0.1 ng/g or ng/mL | 71.1 - 85.7 | [4][5][6] |

Experimental Workflow for HPLC-UV Analysis

References

- 1. This compound hydrochloride | CAS 2315-20-0 | LGC Standards [lgcstandards.com]

- 2. This compound Hydrochloride | CAS 2315-20-0 | LGC Standards [lgcstandards.com]

- 3. Determination of this compound in medicated animal feeds by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Residue depletion of this compound in chicken after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Nitrovin Extraction from Complex Matrices

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of Nitrovin from complex matrices such as animal feed, tissues, and other challenging sample types.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: I am experiencing low recovery of this compound from my samples. What are the potential causes and how can I improve it?

Answer:

Low recovery of this compound can stem from several factors throughout the extraction process. Here are the common causes and their solutions:

-